Aerothionin
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Overview
Description
Aerothionin is a bromotyrosine derivative isolated from marine sponges, particularly from the species Aplysina gerardogreeni . This compound has garnered significant attention due to its potent antimycobacterial and anti-tumor activities . This compound’s unique structure and bioactivity make it a promising candidate for various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aerothionin can be synthesized through phenolic oxidation of the methyl pyruvate oxime derivative using thallium(III) trifluoroacetate as a key reagent . The synthetic route involves several steps, including the formation of intermediate compounds and their subsequent oxidation to yield this compound .
Industrial Production Methods
Industrial production of this compound primarily relies on extraction from marine sponges. The process involves maceration of the freeze-dried and ground sponge with solvents such as hexane, dichloromethane, and ethanol . The dichloromethane extract is then isolated and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Aerothionin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromotyrosine moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include thallium(III) trifluoroacetate for oxidation and various reducing agents for reduction reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various bromotyrosine derivatives with modified functional groups, which can exhibit different bioactivities .
Scientific Research Applications
Aerothionin has a wide range of scientific research applications, including:
Mechanism of Action
Aerothionin exerts its effects through several molecular targets and pathways. It has been shown to inhibit the growth of multidrug-resistant Mycobacterium tuberculosis by interfering with essential cellular processes . Additionally, this compound exhibits anti-tumor activity by reducing the viability of cancer cells and inhibiting their proliferation . The exact molecular targets and pathways involved in these actions are still under investigation, but they likely involve interactions with key enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Aerothionin is structurally similar to other bromotyrosine derivatives, such as homothis compound and aerophobin-1 . These compounds share similar brominated tyrosine moieties and exhibit comparable bioactivities .
Uniqueness
What sets this compound apart from its similar compounds is its potent activity against multidrug-resistant Mycobacterium tuberculosis and its significant anti-tumor effects . While other bromotyrosine derivatives also exhibit bioactivity, this compound’s unique structure and reactivity make it a particularly promising candidate for further research and development .
Properties
Molecular Formula |
C24H26Br4N4O8 |
---|---|
Molecular Weight |
818.1 g/mol |
IUPAC Name |
(5S,6R)-7,9-dibromo-N-[4-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19-,20-,23+,24+/m0/s1 |
InChI Key |
BJWQSQOWGBUSFC-UWXQAFAOSA-N |
Isomeric SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C([C@@H]4O)Br)OC)Br)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |
Synonyms |
aerothionin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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